molecular formula C9H18ClF2NO B2757342 [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride CAS No. 2197057-10-4

[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride

Cat. No.: B2757342
CAS No.: 2197057-10-4
M. Wt: 229.7
InChI Key: ZZYNHTKIWYRZOO-UHFFFAOYSA-N
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Description

[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClF2NO. It is known for its unique structure, which includes a cyclohexyl ring substituted with difluoro and methoxymethyl groups, and an amine group that is protonated to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride typically involves multiple steps. One common route starts with the cyclohexyl ring, which undergoes fluorination to introduce the difluoro groups. This is followed by the addition of the methoxymethyl group through a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted cyclohexyl compounds .

Scientific Research Applications

[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoro and methoxymethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [4,4-Difluoro-1-(hydroxymethyl)cyclohexyl]methanamine hydrochloride
  • [4,4-Difluoro-1-(ethoxymethyl)cyclohexyl]methanamine hydrochloride
  • [4,4-Difluoro-1-(methyl)cyclohexyl]methanamine hydrochloride

Uniqueness

Compared to these similar compounds, [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for specific research purposes .

Properties

IUPAC Name

[4,4-difluoro-1-(methoxymethyl)cyclohexyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO.ClH/c1-13-7-8(6-12)2-4-9(10,11)5-3-8;/h2-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYNHTKIWYRZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC(CC1)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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